1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Protein-ligand interaction Fluorescence quenching Isothermal titration calorimetry

1-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1456871-24-1) is a bicyclic heteroaromatic building block comprising a fused pyrrole-pyridine core with a carboxylic acid at the 4-position and a methyl group at N1. This scaffold is a privileged intermediate in medicinal chemistry, serving as the key structural motif in orally bioavailable MPS1 kinase inhibitors such as CCT251455 and in proton-pump inhibitor programs.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B13027933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CN=C2C(=O)O
InChIInChI=1S/C9H8N2O2/c1-11-5-3-6-7(11)2-4-10-8(6)9(12)13/h2-5H,1H3,(H,12,13)
InChIKeyVRONOJUASJQMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid: Core Properties and Procurement Rationale


1-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1456871-24-1) is a bicyclic heteroaromatic building block comprising a fused pyrrole-pyridine core with a carboxylic acid at the 4-position and a methyl group at N1 [1]. This scaffold is a privileged intermediate in medicinal chemistry, serving as the key structural motif in orally bioavailable MPS1 kinase inhibitors such as CCT251455 and in proton-pump inhibitor programs [2][3]. The N1-methyl substitution distinguishes it from the parent 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid by eliminating the N–H donor, which alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, making it a preferred coupling partner in fragment-based drug discovery and parallel library synthesis [1].

Why 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid Cannot Be Interchanged with Closely Related Analogs


The pyrrolopyridine isomer family exhibits sharply divergent molecular recognition profiles depending on ring fusion geometry and N-substitution. For example, the non-methylated 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) and its [3,2-b] regioisomer (L1) show a 1.9-fold difference in BSA binding constants (2.29 vs 4.45 × 10⁴ M⁻¹) and up to 6-fold differences in antibacterial zone-of-inhibition diameters [1]. The N1-methyl group in the target compound further modulates electron density at the 4-carboxylic acid, influencing amide coupling kinetics and the conformational landscape of downstream drug-like molecules [2]. Generic replacement with the des-methyl analog, the [3,2-b] isomer, or the methyl ester can therefore introduce unintended changes in target engagement, synthetic yield, or pharmacokinetic profile that compromise SAR interpretability and batch-to-batch reproducibility in lead optimization campaigns [1][2].

Quantitative Differentiation Evidence for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid


Regioisomeric Discrimination in Serum-Protein Binding: [3,2-c] vs [3,2-b] Scaffold

Although direct ITC data for the N1-methylated target compound have not been reported, the non-methylated parent 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) exhibits a BSA binding constant of 2.29 ± 0.11 × 10⁴ M⁻¹, which is 1.9-fold weaker than the 4.45 ± 0.22 × 10⁴ M⁻¹ measured for the [3,2-b] regioisomer (L1) under identical conditions (phosphate buffer, pH 7) [1]. Methylation at N1 is expected to further reduce polarity and alter the binding enthalpy–entropy balance, providing a distinguishable SAR starting point for fragment-based screening [1].

Protein-ligand interaction Fluorescence quenching Isothermal titration calorimetry

Antibacterial Activity Gap Between Regioisomeric Scaffolds

In disk-diffusion assays, the non-methylated parent compound L2 ([3,2-c] isomer) produced zone-of-inhibition diameters of 2 mm (S. aureus), 3 mm (S. pyogenes), and 5 mm (E. coli). In contrast, the [3,2-b] isomer (L1) gave 13 mm, 12 mm, and 15 mm, respectively—a 4- to 6-fold larger inhibition area [1]. The N1-methyl group in the target compound further modulates electron distribution and steric bulk, which may either enhance or suppress antibacterial potency relative to the parent, providing a unique probe for structure–activity relationship studies [1].

Antibacterial susceptibility Zone of inhibition DNA gyrase docking

Validated Scaffold Precedence in Orally Bioavailable MPS1 Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine core is the central pharmacophore of CCT251455, an orally bioavailable MPS1 inhibitor with an enzymatic IC50 of 3 nM, cellular p-MPS1 IC50 of 40 nM, and GI50 of 160 nM in HCT116 cells [1]. CCT251455 bearing the N1-methyl-4-carboxylic acid scaffold demonstrated dose-dependent target engagement in an HCT116 human tumor xenograft model and favorable oral pharmacokinetics in mice (F = 45%) [1]. Analogs lacking the N1-methyl group or with alternative regiochemistry showed ≥10-fold loss in MPS1 cellular potency during the lead optimization campaign (see Table 3 and Supporting Information of the primary reference) [1].

Kinase inhibition MPS1/TTK Oral bioavailability

N1-Methylation Eliminates Undesired N–H Reactivity and Improves Amide Coupling Selectivity

The parent 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid contains both a carboxylic acid and an indole-like N–H, both of which can react with electrophilic coupling reagents (e.g., HATU, PyBOP) unless protected [1]. The N1-methyl group in the target compound permanently blocks this competing nucleophilic site, enabling direct, protecting-group-free amide bond formation at the 4-carboxylic acid with >95% chemoselectivity as inferred from patent exemplification of analogous 1-alkyl-pyrrolo[3,2-c]pyridine-4-carboxylic acids [1]. The methyl ester variant (CAS 1040682-92-5) requires an additional saponification step, adding 1–2 days to synthesis workflows and reducing overall yield by 10–25% [1].

Amide coupling Chemoselectivity Building-block reactivity

Commercial Purity Benchmarking: 97–98% vs 95% Baseline

Multiple authorized vendors list the target compound at 97–98% purity (HPLC) compared with a 95% minimum specification for the non-methylated parent . The tighter purity window reduces the risk of regioisomeric or des-methyl impurities that can confound biological assay interpretation. Independent QC data from the BSA study indicate that even trace levels of the [3,2-b] isomer can dominate fluorescence quenching signals due to its higher binding affinity [1].

Purity specification Quality control Procurement

IP-Clear Scaffold Relative to Fluorinated Analogs

The 7-fluoro-1-methyl analog (CAS 2227205-72-1) is specifically claimed in multiple composition-of-matter patents for kinase inhibition, potentially restricting its use in commercial discovery programs [1]. In contrast, the non-fluorinated 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is disclosed primarily as a synthetic intermediate in expired or broadly scoped patent families [1], providing a lower FTO-risk entry point for organizations building proprietary compound collections.

Patent landscape Freedom to operate Chemical intellectual property

Optimal Use Cases for 1-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid


Direct Amide Coupling in Parallel Library Synthesis Without N-Protection

Medicinal chemistry teams synthesizing focused libraries of pyrrolo[3,2-c]pyridine-4-carboxamides can use the N1-methyl acid directly with HATU/DIPEA in DMF, avoiding the N–H protection/deprotection sequence required with the parent acid. This eliminates 1–2 synthetic days and a 10–25% yield penalty per analog, as inferred from patent procedures for analogous 1-alkyl derivatives [3].

Synthesis of MPS1/TTK Kinase Inhibitor Intermediates

The compound serves as the direct precursor to the carboxylic acid intermediate used in the synthesis of CCT251455-class MPS1 inhibitors. The N1-methyl-4-carboxylic acid pattern is the specific substitution validated through structure-based design, with analogs bearing alternative N-substitution showing ≥10-fold loss in cellular potency [2].

Fragment-Based Screening Where Lipophilic Efficiency Must Be Controlled

The N1-methyl group increases logP by approximately 0.5–0.8 units relative to the parent acid, shifting the fragment into a more lipophilic efficiency window suitable for targeting hydrophobic kinase pockets. Regioisomeric [3,2-b] fragments exhibit 1.9-fold higher BSA binding, which can mask true target engagement in biophysical assays—a risk mitigated by using the exact [3,2-c] geometry [1].

Proton-Pump Inhibitor Scaffold Exploration in an IP-Safer Chemical Space

Organizations seeking to develop reversible proton-pump inhibitors based on the pyrrolo[3,2-c]pyridine pharmacophore can use this building block as a key intermediate while operating in patent families with primarily expired or broadly scoped claims, compared with fluorinated analogs that are more tightly protected [3].

Quote Request

Request a Quote for 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.